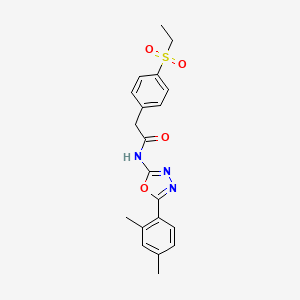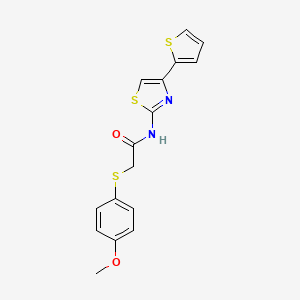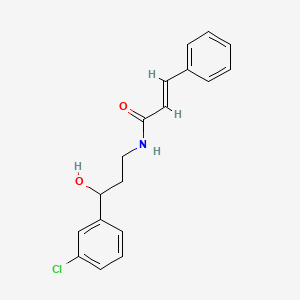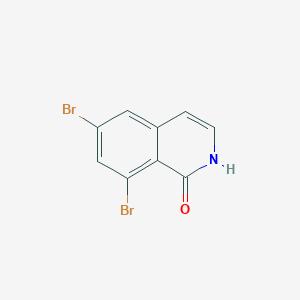
6,8-Dibromo-1,2-dihydroisoquinolin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-1,2-dihydroisoquinolin-1-one is a chemical compound with the molecular formula C9H5Br2NO and a molecular weight of 302.95 . It is also known as 1(2H)-Isoquinolinone, 6,8-dibromo .
Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one consists of a 1,2-dihydroisoquinolin-1-one core with bromine atoms at the 6 and 8 positions . The presence of these bromine atoms could potentially influence the compound’s reactivity and interactions with other molecules.Physical And Chemical Properties Analysis
The physical and chemical properties of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one include a molecular weight of 302.95 . The compound is a solid at room temperature . More specific properties like melting point, boiling point, and solubility were not found in the retrieved data.科学的研究の応用
Synthesis and Medicinal Chemistry
6,8-Dibromo-1,2-dihydroisoquinolin-1-one serves as a key intermediate in the synthesis of complex organic molecules with potential medicinal applications. For example, it has been utilized in the efficient and selective synthesis of quinoline derivatives, highlighting its role in constructing molecules with potential biological activity. A study by Şahin et al. (2008) demonstrated the bromination reaction of tetrahydroquinoline, leading to the synthesis of dibromo tetrahydroquinoline derivatives in high yields. These derivatives are valuable for further chemical transformations, illustrating the compound's utility in synthetic organic chemistry and drug discovery efforts (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).
Material Science and Crystal Engineering
In material science and crystal engineering, derivatives of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one are studied for their potential in forming lattice inclusion compounds and their role in crystal engineering. Alshahateet et al. (2004) discussed the formation of lattice inclusion compounds with dibromodiquinoline, a compound related to 6,8-Dibromo-1,2-dihydroisoquinolin-1-one. The study focused on the crystal structures of these compounds, highlighting the importance of aromatic edge−edge double C−H···N interactions in solid-state chemistry. Such research underscores the relevance of these compounds in designing new materials with specific molecular architectures (Alshahateet, Bishop, Craig, & Scudder, 2004).
Pharmacology and Drug Design
In the realm of pharmacology and drug design, the structural motifs present in 6,8-Dibromo-1,2-dihydroisoquinolin-1-one are explored for their potential as scaffolds in developing new therapeutic agents. The research by Lord et al. (2009) into quinoline-8-carboxamides as inhibitors of the poly(adenosine-diphosphate-ribose)polymerase-1 (PARP-1) enzyme is an example of how derivatives of 6,8-Dibromo-1,2-dihydroisoquinolin-1-one can be utilized in creating drugs with a wide range of therapeutic activities. The study's findings on the structure-activity relationships of these compounds contribute to our understanding of how to design more potent and selective inhibitors for therapeutic use (Lord, Mahon, Lloyd, & Threadgill, 2009).
Safety And Hazards
The safety information available indicates that 6,8-Dibromo-1,2-dihydroisoquinolin-1-one may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
6,8-dibromo-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-6-3-5-1-2-12-9(13)8(5)7(11)4-6/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPPHWZKWNSXMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C(C=C(C=C21)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-1,2-dihydroisoquinolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

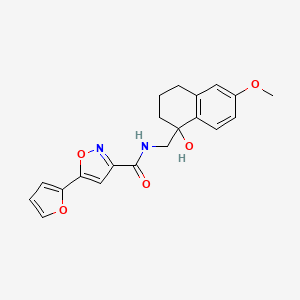
![7-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B2997607.png)
![ethyl 2-(bromomethyl)-5-{[(4-methylphenyl)sulfonyl]oxy}-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2997608.png)
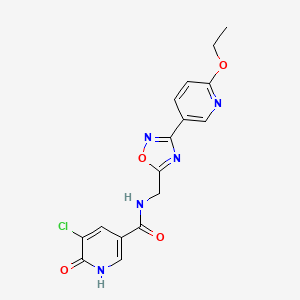
![N-[1-(6-methylpyrimidin-4-ylthio)-2-oxo-2-phenylethyl]benzamide](/img/structure/B2997610.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2997611.png)
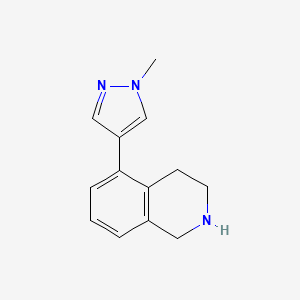
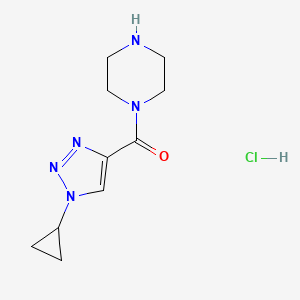
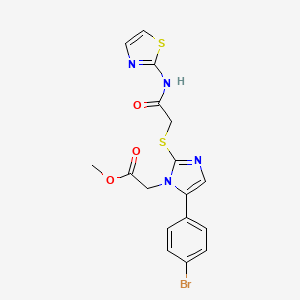
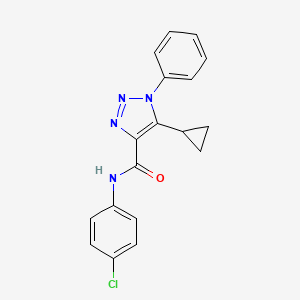
![2-(4-Nitrobenzenesulfonyl)-2-azaspiro[4.4]nonan-6-amine hydrochloride](/img/structure/B2997618.png)
